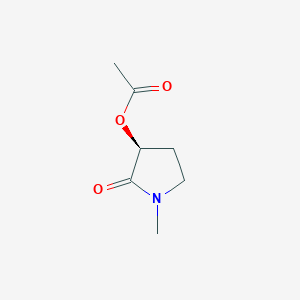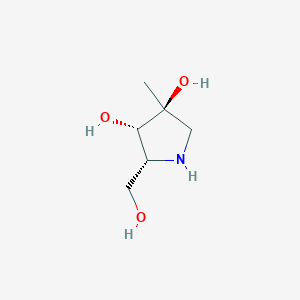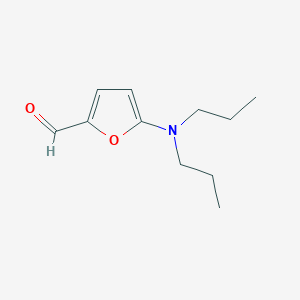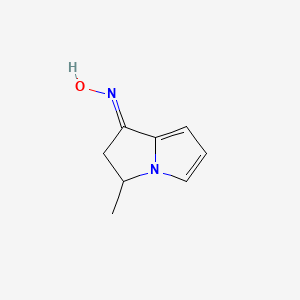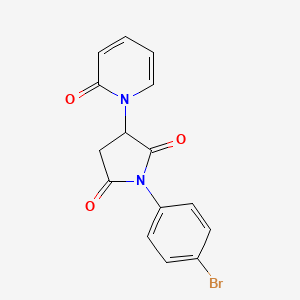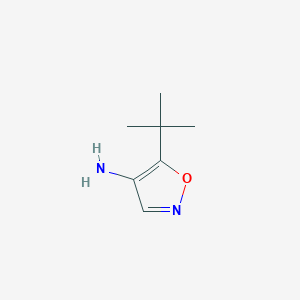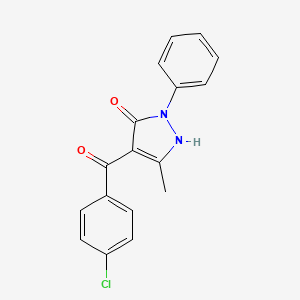![molecular formula C8H3ClF3NOS B12872442 2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12872442.png)
2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole is a chemical compound known for its unique structural properties and potential applications in various fields. It belongs to the class of benzo[d]oxazole derivatives, which are characterized by a benzene ring fused to an oxazole ring. The presence of a chloro group and a trifluoromethylthio group adds to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoic acid and trifluoromethylthiol.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including chlorination and thiolation.
Cyclization: The intermediate compound undergoes cyclization to form the benzo[d]oxazole ring structure.
Final Product: The final step involves purification and isolation of the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Addition Reactions: The trifluoromethylthio group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Addition Reactions: Electrophiles such as halogens and acids are used in addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidation states.
科学研究应用
2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethylthio groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can lead to the modulation of biological pathways, resulting in various effects such as inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
2-Chloro-5-(trifluoromethyl)benzo[d]thiazole: Similar in structure but contains a thiazole ring instead of an oxazole ring.
2-Chloro-5-(trifluoromethyl)benzo[d]oxazole: Similar but lacks the trifluoromethylthio group.
Uniqueness
2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole is unique due to the presence of both a chloro group and a trifluoromethylthio group, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H3ClF3NOS |
|---|---|
分子量 |
253.63 g/mol |
IUPAC 名称 |
2-chloro-5-(trifluoromethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3ClF3NOS/c9-7-13-5-3-4(15-8(10,11)12)1-2-6(5)14-7/h1-3H |
InChI 键 |
DNHMWANHRSHWGA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1SC(F)(F)F)N=C(O2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B12872384.png)
![2-(Chloromethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12872386.png)

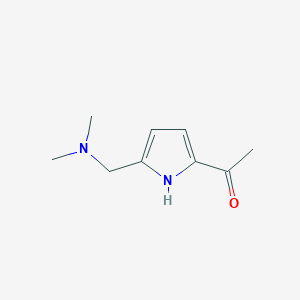
![2-Acetylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B12872398.png)
